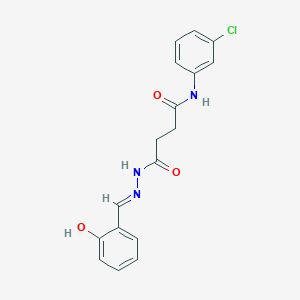![molecular formula C21H16N2O3S2 B15013935 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylsulfonyl)benzamide](/img/structure/B15013935.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(BENZENESULFONYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzenesulfonyl derivatives This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a cyano group, and a cyclopenta[b]thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE typically involves multiple steps, including the formation of the cyclopenta[b]thiophene core and the subsequent introduction of the benzenesulfonyl and cyano groups. One common synthetic route involves the following steps:
-
Formation of the Cyclopenta[b]thiophene Core: : This step involves the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions. The cyclization reaction can be facilitated by using reagents like phosphorus pentasulfide (P4S10) or sulfurizing agents .
-
Introduction of the Benzenesulfonyl Group: : The benzenesulfonyl group can be introduced through a sulfonation reaction using benzenesulfonyl chloride and a suitable base, such as pyridine or triethylamine .
-
Introduction of the Cyano Group: : The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyano source, such as sodium cyanide or potassium cyanide, under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(BENZENESULFONYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones .
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the cyano group to an amine .
-
Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to replace the cyano group or other substituents .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
4-(BENZENESULFONYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE has a wide range of scientific research applications, including:
-
Medicinal Chemistry: : The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation . It has been evaluated for its antiproliferative activities against various cancer cell lines, including HT-29 and A549 .
-
Materials Science: : The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials . It has been studied for its photovoltaic properties in donor-acceptor copolymers .
-
Biological Research: : The compound has been investigated for its antimicrobial and antioxidant properties . It has shown activity against various microorganisms and has potential as an antioxidant agent .
Mécanisme D'action
The mechanism of action of 4-(BENZENESULFONYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors . This inhibition leads to a disruption of the tumor’s metabolic processes, ultimately resulting in cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These compounds share a similar thiophene core and have been studied for their cytotoxicity and therapeutic potential.
Synthetic Thiophene Derivatives: Compounds such as Tipepidine and Tioconazole contain thiophene nuclei and have been used in various medicinal applications.
Uniqueness
4-(BENZENESULFONYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE stands out due to its unique combination of a benzenesulfonyl group, a cyano group, and a cyclopenta[b]thiophene moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various research applications.
Propriétés
Formule moléculaire |
C21H16N2O3S2 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
4-(benzenesulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide |
InChI |
InChI=1S/C21H16N2O3S2/c22-13-18-17-7-4-8-19(17)27-21(18)23-20(24)14-9-11-16(12-10-14)28(25,26)15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8H2,(H,23,24) |
Clé InChI |
ZVEZXTRNKOTBCA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15013857.png)
![4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15013861.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15013862.png)
![propan-2-yl [4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B15013863.png)
![2-bromo-6-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B15013865.png)
![N-(3-{[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B15013866.png)
![O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B15013873.png)
![1,5-dimethyl-4-({(E)-[5-nitro-2-(piperidin-1-yl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15013877.png)
![2-ethoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B15013885.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[(pyridin-3-YL)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B15013891.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B15013903.png)
![N'-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B15013905.png)


